![molecular formula C21H20ClN3O3 B2488680 3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034422-53-0](/img/structure/B2488680.png)
3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-3-yl)quinazolin-4(3H)-one
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Description
Synthesis Analysis
The synthesis of quinazolinone derivatives, including those similar to the compound , often involves multiple steps, starting from basic precursors like 4-chloroaniline. These processes can include cyclization, chlorination, and substitution reactions to introduce specific functional groups or to modify the core quinazolinone structure for desired properties. For instance, the synthesis of 3-(4-chlorophenyl)-2-(2-(4-substituted)-2-oxoethylthio)quinazolin-4(3H)-one derivatives as antihistamine agents demonstrates the complex synthesis routes that can be involved (Alagarsamy et al., 2014).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is critical in determining their chemical behavior and potential applications. Structural analysis often involves techniques like NMR, IR spectroscopy, and X-ray crystallography. These methods can help elucidate the arrangement of atoms within the molecule, the presence of specific functional groups, and the overall geometry of the compound. Such structural insights are crucial for understanding the compound's reactivity and interactions with biological targets.
Chemical Reactions and Properties
Quinazolinone derivatives can participate in various chemical reactions, influenced by their functional groups and molecular structure. For example, reactions with amines, halogens, or other nucleophiles can lead to a wide range of products with different biological activities. The chemical reactivity of these compounds is essential for their application in medicinal chemistry, where modifications to the core structure can significantly impact their therapeutic potential.
Physical Properties Analysis
The physical properties of quinazolinone derivatives, including solubility, melting point, and stability, are vital for their practical application. These characteristics can affect the compound's usability in pharmaceutical formulations, its method of administration, and its shelf life. Understanding the physical properties is crucial for optimizing the compound's performance in its intended applications.
Chemical Properties Analysis
The chemical properties of quinazolinone derivatives, such as acidity/basicity, reactivity with specific reagents, and photostability, play a significant role in their functional application. These properties can influence the compound's mechanism of action, its interaction with biological targets, and its overall efficacy and safety profile. Detailed knowledge of these chemical properties is essential for the rational design of new compounds with improved performance.
- Design and synthesis of antihistamine agents (Alagarsamy et al., 2014)
- Synthesis and antimicrobial activity of novel substituted Piperazinyl-quinazolin-3(4H)-ones (Raghavendra et al., 2008)
- Synthesis, molecular docking, and biological potentials of new quinazolinone derivatives (Mehta et al., 2019)
Scientific Research Applications
Synthesis and Insecticidal Efficacy
The novel synthesis of bis quinazolin-4(3H)-one derivatives, including structures related to 3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-3-yl)quinazolin-4(3H)-one, has been explored for insecticidal efficacy. These compounds were synthesized through reactions with various nitrogen nucleophiles and their structural features were characterized by spectral analysis. The research indicates potential insecticidal applications of these novel compounds (El-Shahawi et al., 2016).
Antihypertensive Potential
Research into piperidine derivatives with a quinazoline ring system, closely related to the chemical structure , has shown potential antihypertensive effects. These compounds were synthesized and tested for their ability to induce hypotension in spontaneously hypertensive rat models, highlighting their potential as antihypertensive agents (Takai et al., 1986).
Antimicrobial Activity
Substituted quinazolin-3(4H)-ones, including derivatives synthesized from structures similar to the compound of interest, have been investigated for their antibacterial and antifungal activities. These studies provide a foundation for the development of new antimicrobial agents leveraging the quinazoline backbone (Raghavendra et al., 2008).
Anti-inflammatory and Analgesic Properties
Research has also focused on the synthesis of novel quinazolinone derivatives with promising anti-inflammatory and analgesic properties. These studies explore the pharmaceutical potential of quinazolin-4(3H)-one derivatives in treating pain and inflammation, demonstrating the versatility of the quinazolinone scaffold in drug design (Mosaad et al., 2010).
Antioxidant and Cytotoxic Activity
Incorporation of polyphenolic compounds into quinazolin-4(3H)-one derivatives has been shown to enhance antioxidant and cytotoxic activities. These hybrid molecules exhibit significant therapeutic properties, including high antioxidant activity and cytotoxicity against cancerous cell lines, underscoring the potential of quinazolin-4(3H)-one derivatives in cancer therapy (Pele et al., 2022).
properties
IUPAC Name |
3-[1-[2-(4-chlorophenoxy)acetyl]piperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c22-15-7-9-17(10-8-15)28-13-20(26)24-11-3-4-16(12-24)25-14-23-19-6-2-1-5-18(19)21(25)27/h1-2,5-10,14,16H,3-4,11-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFWDOIXXAMZEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=C(C=C2)Cl)N3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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